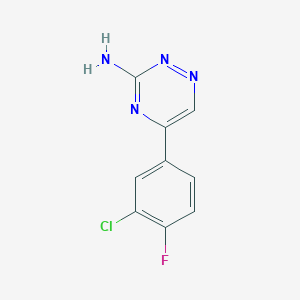

![molecular formula C10H11ClN4O B1454083 6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1340454-95-6](/img/structure/B1454083.png)

6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Descripción general

Descripción

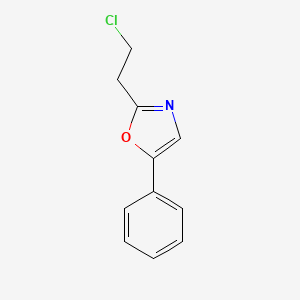

The compound “6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives, which are similar to the compound , has been extensively studied . The synthetic approaches involve the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Molecular Structure Analysis

The molecular structure of triazoles, including the compound , is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles, including the compound , are known for their diverse pharmacological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles, including the compound , are influenced by their heterocyclic structure . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .Aplicaciones Científicas De Investigación

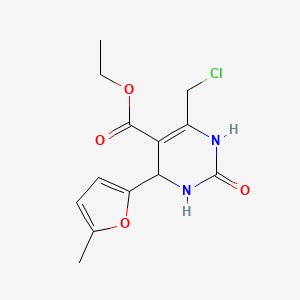

Synthesis of Pyran Derivatives

This compound serves as a catalyst in the synthesis of various pyran derivatives , which are significant in medicinal chemistry due to their pharmacological properties . The process typically involves a one-pot synthesis under aqueous media, which is advantageous for its eco-friendly nature and the potential for high yield.

Anti-Cancer Studies

In the field of oncology, derivatives of this compound have been explored for their anti-cancer properties . The research focuses on synthesizing new triazolo pyrazine derivatives and evaluating their efficacy against cancer cell lines, contributing to the development of novel chemotherapy agents.

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of triazoles, including the compound , involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important triazoles .

Propiedades

IUPAC Name |

6-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O/c11-8-1-2-9-12-13-10(15(9)14-8)7-3-5-16-6-4-7/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYYEKXOWCREGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C3N2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)

![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)

![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)

![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)